molecular formula C10H12BrNO2 B12627761 N-(4-Bromophenyl)-N-hydroxybutanamide CAS No. 918107-05-8

N-(4-Bromophenyl)-N-hydroxybutanamide

Cat. No.: B12627761
CAS No.: 918107-05-8
M. Wt: 258.11 g/mol
InChI Key: DDTOKFUEPKXHGF-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-hydroxybutanamide is a substituted amide featuring a butanamide backbone (CH3CH2CH2CONH-), modified with a 4-bromophenyl group and an N-hydroxyl (-NHOH) functional group. The bromine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing electronic properties and reactivity.

Properties

CAS No.

918107-05-8

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

N-(4-bromophenyl)-N-hydroxybutanamide

InChI

InChI=1S/C10H12BrNO2/c1-2-3-10(13)12(14)9-6-4-8(11)5-7-9/h4-7,14H,2-3H2,1H3

InChI Key

DDTOKFUEPKXHGF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-hydroxybutanamide typically involves the reaction of 4-bromobenzoyl chloride with N-hydroxybutanamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-hydroxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-(4-Bromophenyl)-N-butanamide.

    Reduction: N-(4-Bromophenyl)-N-hydroxybutanol.

    Substitution: N-(4-Aminophenyl)-N-hydroxybutanamide (if amine is the nucleophile).

Scientific Research Applications

Antimicrobial Properties

N-(4-Bromophenyl)-N-hydroxybutanamide has been studied for its antimicrobial properties. Research indicates that derivatives of N-hydroxybutanamide can inhibit matrix metalloproteinases (MMPs), which are critical in tumor progression and metastasis. In vitro studies have shown that compounds similar to this compound exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species .

Antitumor Effects

The compound has demonstrated promising antitumor activity in preclinical models. In a study involving a mouse model of B16 melanoma, it exhibited a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis . These findings suggest that this compound may serve as a lead structure for developing new MMP inhibitors with potential applications in cancer treatment.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Enterococcus faecium biofilm-associated infections. Results indicated that the compound exhibited significant antimicrobial activity, suggesting its potential as a novel agent to combat antibiotic-resistant pathogens .

Case Study 2: Antitumor Activity

In another investigation focusing on its antitumor properties, this compound was tested in vitro against various cancer cell lines. The compound showed selective cytotoxicity, inducing apoptosis while sparing normal cells. This selectivity is crucial for developing safe cancer therapies .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-hydroxybutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and hydroxybutanamide moieties. These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

  • N-(4-Bromophenyl)acetamide : A simpler acetamide derivative with a shorter acyl chain (CH3CONH- vs. CH3CH2CH2CONH-). Bond lengths in the acetamide region (e.g., C=O, N–C) are slightly shorter (1.347–1.401 Å) compared to bulkier butanamide derivatives, reflecting steric and electronic differences .
  • N-(4-Bromophenyl)furan-2-carboxamide : Features a furan ring instead of a butanamide chain. The planar furan group enhances π-π stacking interactions, while the bromophenyl group retains electronic effects similar to the target compound .
  • N-Hydroxy-4-phosphonobutanamide: Shares the N-hydroxy and butanamide backbone but replaces the bromophenyl group with a phosphonamide (-PO3H2) moiety, significantly altering polarity and metal-chelating capabilities .

Table 1: Structural Parameters of Selected Compounds

Compound Acyl Chain Length Key Substituents C=O Bond Length (Å) Notable Interactions
N-(4-Bromophenyl)-N-hydroxybutanamide Butanamide (C4) -NHOH, 4-BrPh ~1.22 (estimated) Hydrogen bonding, halogen bonding
N-(4-Bromophenyl)acetamide Acetamide (C2) 4-BrPh 1.347–1.401 Van der Waals, halogen bonding
N-Hydroxy-4-phosphonobutanamide Butanamide (C4) -NHOH, -PO3H2 N/A Metal coordination, hydrogen bonding

Biological Activity

N-(4-Bromophenyl)-N-hydroxybutanamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group and a hydroxybutanamide moiety. Its chemical structure can be represented as follows:

C10H12BrN2O\text{C}_{10}\text{H}_{12}\text{Br}\text{N}_{2}\text{O}

This structure is significant as the bromine atom and the hydroxybutanamide group are believed to play crucial roles in its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of these targets or alter their function, which is essential for its biological effects. Research indicates that it may exert anti-inflammatory effects through the modulation of cytokine expression, similar to other compounds containing hydroxybutanamide moieties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. For instance, one study reported that the compound inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

  • In Vivo Studies : A recent animal study evaluated the antitumor effects of this compound in a mouse model bearing B16 melanoma. The results indicated a significant reduction in tumor growth by approximately 61.5% compared to control groups, alongside an 88.6% inhibition of metastasis .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using non-cancerous cell lines such as Vero cells, which showed low sensitivity to the compound, indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntimicrobialMIC AssayEffective against multiple strains
AnticancerCell ProliferationIC50: HeLa - 10 µM; HepG2 - 15 µM
In Vivo AntitumorMouse Model61.5% tumor growth inhibition
CytotoxicityNon-cancerous CellsLow toxicity observed

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